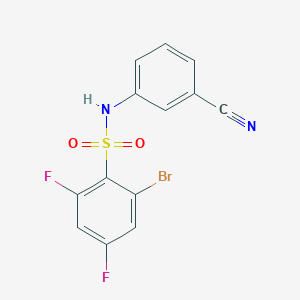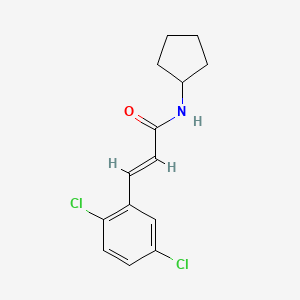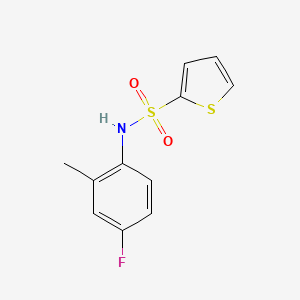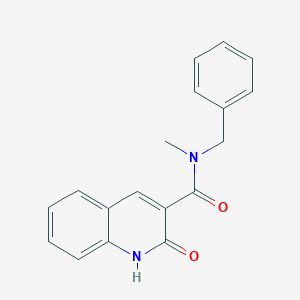
2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide, also known as BAY 94-9343, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 is not fully understood, but it is believed to involve the inhibition of specific enzymes, such as carbonic anhydrase and human kallikrein 7. Carbonic anhydrase is an enzyme that plays a crucial role in regulating the pH of cells, while human kallikrein 7 is an enzyme that is involved in the regulation of various physiological processes, including blood pressure and inflammation.
Biochemical and Physiological Effects:
2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 has been shown to exhibit several biochemical and physiological effects, including the inhibition of carbonic anhydrase and human kallikrein 7. Additionally, 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 has been found to exhibit anticancer activity against several cancer cell lines, which may be attributed to its ability to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 is its potent inhibitory activity against specific enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 has been found to exhibit anticancer activity, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343, including the development of new anticancer drugs based on its structure and the investigation of its potential applications in other fields, such as neurology and immunology. Additionally, further studies are needed to fully understand the mechanism of action of 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 and its potential side effects.
Métodos De Síntesis
The synthesis of 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 involves the reaction of 2-bromo-4,6-difluorobenzenesulfonamide with 3-cyanophenylboronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura coupling reaction and yields 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and human kallikrein 7. Additionally, 2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide 94-9343 has been found to exhibit anticancer activity against several cancer cell lines, including breast, prostate, and lung cancer cells.
Propiedades
IUPAC Name |
2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF2N2O2S/c14-11-5-9(15)6-12(16)13(11)21(19,20)18-10-3-1-2-8(4-10)7-17/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHNCZIMIIWILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2Br)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-cyanophenyl)-4,6-difluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)

![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)


![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)

![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)
